molecular formula C18H13ClN2O2 B5760570 2-chloro-N'-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide

2-chloro-N'-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No.: B5760570
M. Wt: 324.8 g/mol
InChI Key: WYPIGCPSGYILPR-UHFFFAOYSA-N
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Description

2-chloro-N’-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide is a complex organic compound that features a naphthalene moiety linked to a benzenecarboximidamide group through a carbonyl-oxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide typically involves the reaction of 2-chlorobenzenecarboximidamide with naphthalene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N’-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(naphthalen-2-yl)acetamide
  • 2-chloro-N-(naphthalen-2-ylmethyl)acetamide
  • 2-chloro-N-(naphthalen-2-yl)-N-neopentylacetamide

Uniqueness

2-chloro-N’-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both naphthalene and benzenecarboximidamide moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-16-8-4-3-7-15(16)17(20)21-23-18(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPIGCPSGYILPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C(C3=CC=CC=C3Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)O/N=C(/C3=CC=CC=C3Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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